(6-Bromohexyl)(octyl)boranyl
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Overview
Description
(6-Bromohexyl)(octyl)boranyl is an organoboron compound characterized by the presence of a boron atom bonded to a 6-bromohexyl group and an octyl group. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The unique structure of this compound makes it a valuable reagent in various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromohexyl)(octyl)boranyl typically involves the reaction of 6-bromohexylboronic acid with an octylborane derivative. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by palladium complexes to facilitate the formation of the boron-carbon bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(6-Bromohexyl)(octyl)boranyl undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the bromohexyl group to a hexyl group.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in THF or ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Hexylborane derivatives.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
(6-Bromohexyl)(octyl)boranyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds. It is particularly valuable in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and detection purposes. It can be used to introduce boron-containing groups into peptides and proteins.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment. The boron atom can selectively accumulate in tumor cells and, upon neutron irradiation, produce lethal radiation.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics. It also finds applications in the development of new catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (6-Bromohexyl)(octyl)boranyl depends on the specific application:
In Cross-Coupling Reactions: The boron atom participates in the transmetalation step, where it transfers its organic group to a palladium catalyst. This step is crucial for forming the desired carbon-carbon bond.
In BNCT: The boron atom accumulates in tumor cells and, upon neutron irradiation, undergoes a nuclear reaction that produces high-energy alpha particles. These particles cause localized damage to the tumor cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
(6-Bromohexyl)boronic acid: Similar structure but lacks the octyl group. It is used in similar applications but may have different reactivity and solubility properties.
Octylborane: Contains an octyl group bonded to boron but lacks the bromohexyl group. It is used in hydroboration reactions and as a precursor to other boron compounds.
(6-Bromohexyloxy)-tert-butyldimethylsilane: Contains a bromohexyl group bonded to a silicon atom instead of boron. It is used in silicon-based chemistry and materials science.
Uniqueness
(6-Bromohexyl)(octyl)boranyl is unique due to the presence of both a bromohexyl group and an octyl group bonded to the boron atom. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds. Its structure also provides unique solubility and reactivity properties, making it a versatile reagent in organic synthesis and scientific research.
Properties
CAS No. |
144648-27-1 |
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Molecular Formula |
C14H29BBr |
Molecular Weight |
288.10 g/mol |
InChI |
InChI=1S/C14H29BBr/c1-2-3-4-5-6-9-12-15-13-10-7-8-11-14-16/h2-14H2,1H3 |
InChI Key |
WIGZIMZHLVJCLP-UHFFFAOYSA-N |
Canonical SMILES |
[B](CCCCCCCC)CCCCCCBr |
Origin of Product |
United States |
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